N,N-diethylethanamine;2-fluoroethanol
Description
N,N-Diethylethanamine (Triethylamine) N,N-Diethylethanamine (C₆H₁₅N), commonly known as triethylamine, is a tertiary amine characterized by three ethyl groups bonded to a central nitrogen atom. It is a volatile, colorless liquid with a fishy odor and a boiling point of 90°C . Key applications include its use as a catalyst in polymerization reactions, a base in organic synthesis (e.g., ester and amide formation), and a component in pharmaceuticals and pesticides . Its solubility in water is moderate (133 g/L at 20°C), and it exhibits a pKa of 10.75, making it suitable for buffering in alkaline conditions .
2-Fluoroethanol 2-Fluoroethanol (C₂H₅FOH) is a fluorinated alcohol with a fluorine atom substituted at the β-position. NMR studies indicate that 2-fluoroethanol has a logP value 0.36 units higher than 2,2,2-trifluoroethanol, suggesting increased lipophilicity compared to more fluorinated analogs . Fluorinated alcohols like 2-fluoroethanol are often used in medicinal chemistry and materials science due to their unique hydrogen-bonding capabilities and metabolic stability.
Properties
CAS No. |
61699-99-8 |
|---|---|
Molecular Formula |
C8H20FNO |
Molecular Weight |
165.25 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-fluoroethanol |
InChI |
InChI=1S/C6H15N.C2H5FO/c1-4-7(5-2)6-3;3-1-2-4/h4-6H2,1-3H3;4H,1-2H2 |
InChI Key |
QJVTYYAWWLTMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(CF)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Fluoroethanol
Finkelstein Reaction with Potassium Fluoride
The most widely documented synthesis of 2-fluoroethanol involves the Finkelstein halogen-exchange reaction . In this method, 2-chloroethanol reacts with potassium fluoride (KF) under reflux conditions, yielding 2-fluoroethanol and potassium chloride as a byproduct. The reaction proceeds via an SN2 mechanism, where the fluoride ion displaces the chloride ion:
$$
\text{ClCH}2\text{CH}2\text{OH} + \text{KF} \rightarrow \text{FCH}2\text{CH}2\text{OH} + \text{KCl}
$$
Key advantages of this method include the simplicity of distillation-based purification and scalability. The boiling point of 2-fluoroethanol (103–105°C) is significantly lower than that of 2-chloroethanol (128°C), enabling efficient separation. Reported yields range from 85–90% under optimized conditions.
Table 1: Finkelstein Reaction Parameters for 2-Fluoroethanol Synthesis
| Reactant | Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Chloroethanol | KF | Reflux | 90% |
Alkaline Hydrolysis of 2-Fluoroethyl Tosylate
An alternative route involves the alkaline hydrolysis of 2-fluoroethyl tosylate . This method, detailed in a 2014 patent, employs toluene sulfonyl chloride to activate 2-fluoroethanol, followed by nucleophilic substitution with hydroxide ions. The reaction sequence is as follows:
- Tosylation :
$$
\text{FCH}2\text{CH}2\text{OH} + \text{TsCl} \rightarrow \text{FCH}2\text{CH}2\text{OTs} + \text{HCl}
$$ - Hydrolysis :
$$
\text{FCH}2\text{CH}2\text{OTs} + \text{KOH} \rightarrow \text{FCH}2\text{CH}2\text{OH} + \text{KOTs}
$$
This approach achieves yields of 75–80% but requires stringent temperature control (0–4°C during tosylation) to minimize side reactions.
Alternative Routes from Dioxolanone and 2-Bromoethanol
Additional methods include:
Preparation Methods of N,N-Diethylethanamine Trihydrofluoride
Reaction of Triethylamine with Hydrofluoric Acid
N,N-Diethylethanamine trihydrofluoride (CAS 73602-61-6) is synthesized via the direct reaction of triethylamine with hydrofluoric acid (HF) . The tertiary amine reacts exothermically with three equivalents of HF to form the trihydrofluoride salt:
$$
\text{N(CH}2\text{CH}3\text{)}3 + 3\text{HF} \rightarrow \text{N(CH}2\text{CH}3\text{)}3\cdot3\text{HF}
$$
Table 2: Synthesis Parameters for N,N-Diethylethanamine Trihydrofluoride
| Reactant | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Triethylamine | HF | Room temperature | 95% |
The product is hygroscopic and requires storage under anhydrous conditions. Industrial-scale production often uses continuous flow reactors to manage the exothermicity.
Comparative Analysis of Synthetic Approaches
Efficiency and Scalability
- 2-Fluoroethanol : The Finkelstein reaction outperforms other methods in yield (90%) and scalability, though it generates KCl waste. Tosylation-hydrolysis offers higher purity but is costlier due to multiple steps.
- N,N-Diethylethanamine Trihydrofluoride : The HF-triethylamine reaction is nearly quantitative (95% yield) but necessitates specialized equipment for HF handling.
Chemical Reactions Analysis
Types of Reactions
2-fluoroethanol undergoes several types of chemical reactions, including:
Oxidation: In basic solution, 2-fluoroethanol can undergo dehydrofluorination to form acetaldehyde.
Substitution: Reaction with trifluoromethanesulfonic anhydride in the presence of a base yields the triflate ester.
Common Reagents and Conditions
Oxidation: Basic conditions are required for dehydrofluorination.
Substitution: Trifluoromethanesulfonic anhydride and a base are used for the formation of triflate esters.
Major Products
Oxidation: Acetaldehyde
Substitution: Triflate esters
Scientific Research Applications
2-fluoroethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: Utilized in the development of radiotracers for positron emission tomography (PET) imaging.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
2-fluoroethanol exerts its effects through several mechanisms:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N,N-Diethylethanamine vs. Other Amines
Key Differences:
- Basicity and Reactivity : Triethylamine, a tertiary amine, is less basic than primary/secondary amines due to steric hindrance and weaker hydrogen-bonding capacity. This makes it a poor proton acceptor but effective in deprotonation reactions .
- Functional Role: In corrosion inhibition, triethylamine alone shows moderate efficiency, but synergizes with 2-aminoethanol ([A+D] combination) to reduce copper corrosion rates in HCl by 60–70% via surface adsorption .
- Toxicity : Diethylamine exhibits higher acute toxicity (oral LD₅₀ ~540 mg/kg in rats) compared to triethylamine (LD₅₀ ~460 mg/kg), though both require careful handling .
2-Fluoroethanol vs. Other Fluoroalcohols and Alcohols
Key Differences:
- Lipophilicity: Fluorination at the 2-position increases logP, enhancing 2-fluoroethanol’s affinity for lipid membranes compared to ethanol. However, trifluoroethanol’s triple fluorination reduces logP further, making it more polar .
- Hydrogen Bonding: 2-Fluoroethanol’s fluorine atom withdraws electron density, weakening hydrogen bonds compared to ethanol but strengthening them relative to trifluoroethanol.
- Toxicity: Fluoroalcohols generally exhibit higher toxicity than non-fluorinated analogs. For example, 2-fluoroethanol is hepatotoxic at high doses, whereas ethanol’s toxicity is primarily acute CNS depression.
Research Findings and Data Tables
Table 1: Synergistic Corrosion Inhibition by N,N-Diethylethanamine and 2-Aminoethanol
Table 2: Lipophilicity Trends in Fluoroalcohols
| Compound | logP (Experimental) | Relative to Trifluoroethanol | Impact on Applications |
|---|---|---|---|
| 2-Fluoroethanol | +0.36 | Higher | Enhanced membrane permeability |
| 2,2,2-Trifluoroethanol | Baseline | - | Solvent for polar APIs |
Q & A
Q. What are the critical safety protocols for handling N,N-diethylethanamine and 2-fluoroethanol in laboratory settings?
- Methodological Answer : For N,N-diethylethanamine, use protective gear (gloves, goggles, lab coats) due to its flammability (flash point: -11°C) and volatility (vapor pressure: 70 hPa at 20°C). Ensure proper ventilation to avoid inhalation risks. For 2-fluoroethanol, adhere to GHS safety standards (JIS Z 7253:2019), including fume hood use and secondary containment, due to its high toxicity and potential environmental hazards. Waste disposal must follow institutional protocols, with segregation and professional treatment to prevent contamination .
Q. How can researchers synthesize and purify N,N-diethylethanamine for use in organic reactions?
- Methodological Answer : N,N-diethylethanamine (triethylamine) is typically synthesized via alkylation of ammonia with ethanol under catalytic conditions. Purification involves fractional distillation (boiling point: 90°C) to remove impurities like unreacted ethanol or secondary amines. Confirm purity via gas chromatography (GC) or refractive index measurement (n20/D: 1.4003) .
Q. What are the key physicochemical properties of 2-fluoroethanol relevant to solvent selection in reaction design?
- Methodological Answer : 2-Fluoroethanol is a polar solvent with a high dipole moment due to fluorine electronegativity. Its miscibility with water and organic solvents makes it useful in biphasic systems. However, its toxicity necessitates substitution with safer alternatives where possible. Key properties include boiling point (~103°C) and solubility parameters, which can be determined via Hansen solubility tests .
Advanced Research Questions
Q. How do molecular interactions between N,N-diethylethanamine and alkyl acetates affect refractive indices in binary mixtures?
Q. What experimental approaches resolve contradictions in corrosion inhibition efficiency data for N,N-diethylethanamine?
- Methodological Answer : Gravimetric methods may indicate high inhibition efficiency (e.g., 85% for copper in HCl), while potentiodynamic polarization might show lower efficacy due to differing measurement sensitivities. To reconcile discrepancies:
- Combine gravimetric weight loss with electrochemical impedance spectroscopy (EIS) to assess surface adsorption kinetics.
- Use synergistic additives (e.g., 2-aminoethanol) to enhance inhibition, as shown by a 40% reduction in corrosion current density (icorr) in mixed inhibitor systems .
Q. How can researchers design experiments to study the role of N,N-diethylethanamine in pharmaceutical intermediate synthesis?
- Methodological Answer : In synthesizing clomifene citrate impurities (e.g., Impurity F, CAS 14158-75-9), use N,N-diethylethanamine as a base catalyst in SN2 reactions. Monitor reaction progress via HPLC and characterize intermediates using NOESY NMR (e.g., δH 4.32 ppm triplet for ethoxy protons in compound 94a). Optimize reaction conditions (solvent: THF, reflux temperature) to minimize byproducts .
Q. What mechanisms explain the temperature-dependent refractive index variations in N,N-diethylethanamine mixtures?
- Methodological Answer : Temperature increases disrupt intermolecular interactions (e.g., hydrogen bonds), reducing refractive index deviations. Fit experimental n values to the RK polynomial equation to model temperature effects. For example, Δn for N,N-diethylethanamine + ethyl acetate decreases by 0.002 per 10°C rise, reflecting weakened dipole interactions .
Data Contradiction Analysis
Q. Why does N,N-diethylethanamine exhibit conflicting corrosion inhibition performance in gravimetric vs. electrochemical studies?
- Analysis : Gravimetric methods measure bulk mass loss, which may overlook localized corrosion, while electrochemical techniques (e.g., Tafel extrapolation) detect real-time surface processes. In 1 M HCl, N,N-diethylethanamine shows 75% efficiency gravimetrically but only 60% electrochemically due to incomplete surface coverage. Synergistic mixtures (e.g., with 2-aminoethanol) improve consistency by enhancing adsorption uniformity .
Methodological Best Practices
- Refractive Index Studies : Validate theoretical models (e.g., Lorentz-Lorenz) against experimental data for each solvent system .
- Corrosion Testing : Cross-validate gravimetric, electrochemical, and surface microscopy results to account for method-specific biases .
- Pharmaceutical Synthesis : Employ orthogonal analytical techniques (NMR, HPLC-MS) to confirm intermediate structures and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
